Lipophilicity Balance (XLogP3): Superior Drug-Likeness Window Over Highly Lipophilic Halogenated Phenyl Analogs
The target compound's computed XLogP3 of 1.5 positions it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates and general oral bioavailability, as defined by Lipinski's Rule of Five. In contrast, the closely related analog 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 73217-30-8) exhibits a significantly higher logP (experimental logP 2.87 [1]; computed ChemSrc logP 3.13 ), which raises its risk of poor aqueous solubility, high metabolic turnover, and promiscuous target binding. The 1.4–1.6 log unit difference represents a substantial gap that influences every stage of preclinical development.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: experimental logP = 2.87; ChemSrc logP = 3.13 |
| Quantified Difference | Target XLogP3 is ~1.4–1.6 units lower, placing it in a more drug-like property space |
| Conditions | Computational prediction (XLogP3) vs. experimentally measured hydrophobicity (logP) from distinct sources |
Why This Matters
For procurement in drug discovery, lower lipophilicity reduces the attrition risk associated with hydrophobic collapse, cytochrome P450 inhibition, and poor pharmacokinetics, making the target compound a more developable starting point for lead optimization.
- [1] ChemBase. (2024). Property Data for CAS 73217-30-8 (3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole): Hydrophobicity (logP) 2.871. View Source
- [2] PubChem. (2024). Computed XLogP3 for CID 2735760. National Center for Biotechnology Information. View Source
